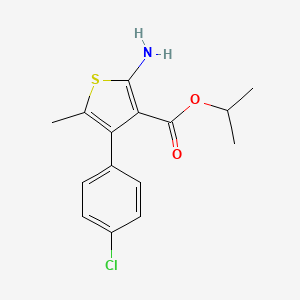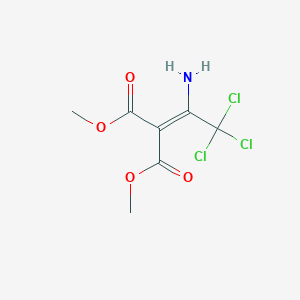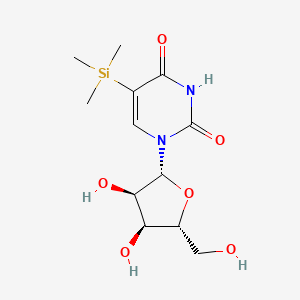
Uridine, 5-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-(trimethylsilyl)-: is a modified nucleoside derivative of uridine, where a trimethylsilyl group is attached to the 5-position of the uridine molecule. This modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(trimethylsilyl)- typically involves the modification of uridine through a series of chemical reactions. One common method is the silylation of uridine using trimethylsilyl chloride in the presence of a base such as pyridine. This reaction results in the formation of the trimethylsilyl derivative at the 5-position of the uridine molecule .
Industrial Production Methods: Industrial production of Uridine, 5-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Uridine, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into reduced forms with altered chemical properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups, leading to the formation of diverse uridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Uridine, 5-(trimethylsilyl)- is used as a building block in the synthesis of complex nucleoside analogues. Its unique properties make it valuable in the development of new chemical entities for research and industrial purposes .
Biology: In biological research, Uridine, 5-(trimethylsilyl)- is employed in the study of nucleic acid interactions and modifications. It serves as a probe to investigate the structure and function of RNA and DNA molecules .
Medicine: Modified uridine derivatives have shown promise in inhibiting viral replication and cancer cell proliferation .
Industry: Uridine, 5-(trimethylsilyl)- is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties enable the development of novel compounds with enhanced efficacy and stability .
Mechanism of Action
The mechanism of action of Uridine, 5-(trimethylsilyl)- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to interact with molecular targets more effectively. The compound can inhibit enzymatic activities involved in nucleic acid metabolism, leading to altered cellular processes .
Comparison with Similar Compounds
5-Fluorouridine: A nucleoside analogue used in cancer treatment.
5-Bromouridine: A brominated derivative of uridine used in molecular biology research.
5-Iodouridine: An iodinated analogue with applications in antiviral research.
Uniqueness: Uridine, 5-(trimethylsilyl)- stands out due to its unique trimethylsilyl modification, which imparts enhanced stability and bioavailability compared to other uridine derivatives. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets .
Properties
CAS No. |
51432-36-1 |
|---|---|
Molecular Formula |
C12H20N2O6Si |
Molecular Weight |
316.38 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H20N2O6Si/c1-21(2,3)7-4-14(12(19)13-10(7)18)11-9(17)8(16)6(5-15)20-11/h4,6,8-9,11,15-17H,5H2,1-3H3,(H,13,18,19)/t6-,8-,9-,11-/m1/s1 |
InChI Key |
JUUZWFQWLBMRHS-PNHWDRBUSA-N |
Isomeric SMILES |
C[Si](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C[Si](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
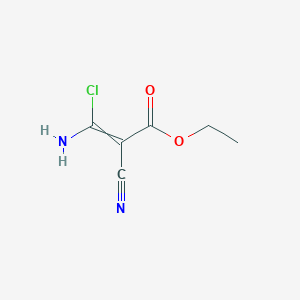
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)
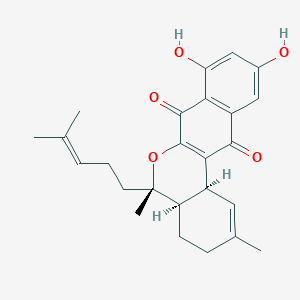

![1-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B14140261.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
